3-Amino-4-chlorobenzamide

Thermal analysis Quality control Crystallography

Sourcing the correct benzamide regioisomer is critical for PARP inhibitor campaigns and azo dye performance. Substituting with 3-aminobenzamide or 4-chlorobenzamide alters reactivity and final product properties due to distinct electronic effects. - **Key Application**: Direct precursor for PARP inhibitors (DNA repair enzymes) and Fast Red DB-30 diazo component. - **Physicochemical QC**: Sharp melting point (164-166°C) enables low-cost regioisomer verification; XLogP3 = 1.2 for improved cell permeability. - **Supply**: Available in research to bulk quantities with COA.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 19694-86-1
Cat. No. B022114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-chlorobenzamide
CAS19694-86-1
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)N)Cl
InChIInChI=1S/C7H7ClN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11)
InChIKeyQHMDKGRWJVOUFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-chlorobenzamide: Regiospecific Building Block


3-Amino-4-chlorobenzamide (CAS 19694-86-1) is a disubstituted benzamide featuring an amino group at the 3-position and a chloro group at the 4-position. This specific regioisomer exhibits a molecular weight of 170.59 g/mol and a molecular formula of C7H7ClN2O [1]. It is primarily utilized as a versatile intermediate in organic synthesis, notably in the preparation of poly(ADP-ribose) polymerase (PARP) inhibitors and as a dye precursor [1]. Its unique substitution pattern confers distinct physicochemical properties compared to its monosubstituted and regioisomeric analogs, which are critical for its role in specific synthetic pathways and for its performance in downstream applications.

Regiospecific intermediate for PARP inhibitor research
Azo dye precursor (Fast Red Base DB-30)
Distinct electronic profile from monosubstituted analogs

Why 3-Amino-4-chlorobenzamide Is Irreplaceable


Simple substitution with a non-chlorinated analog like 3-aminobenzamide or a non-aminated analog like 4-chlorobenzamide fails due to the synergistic electronic and steric effects of the 3-amino-4-chloro substitution pattern. The presence of both the electron-donating amino group and the electron-withdrawing chloro group in this specific ortho relationship alters the reactivity of the aromatic ring and the amide moiety, enabling regioselective functionalization that is unattainable with monosubstituted benzamides . Furthermore, the significant differences in key physicochemical parameters—melting point, lipophilicity, and polar surface area—render the compound non-interchangeable in formulation or as a synthetic intermediate without altering reaction yields, purification protocols, and the final product's properties [1].

Melting point mismatch
Thermal profile differs significantly from 3-aminobenzamide and 4-chlorobenzamide, affecting identity verification.
Lipophilicity shift
Substantial logP difference vs. non-chlorinated analog alters solubility and partitioning in reactions.
TPSA divergence
Polar surface area change from non-aminated analog modifies hydrogen-bonding capacity and permeability.

3-Amino-4-chlorobenzamide: Comparative Evidence


Melting Point Differentiation

3-Amino-4-chlorobenzamide exhibits a melting point range of 164-166 °C, which is significantly higher than that of its non-chlorinated analog 3-aminobenzamide (115-116 °C) and notably lower than that of its non-aminated analog 4-chlorobenzamide (176-180 °C) [1]. This thermal profile reflects the impact of the dual substitution on crystal lattice energy, providing a quantifiable differentiator for identity confirmation and purity assessment.

Melting Point ID
Head-to-head
Target164–166 °C
3-Aminobenzamide115–116 °C
4-Chlorobenzamide176–180 °C
Supports identity confirmation and batch consistency review
Literature-reported ranges; verify with in-house QC
Thermal analysis Quality control Crystallography

Lipophilicity Quantification

The computed partition coefficient (XLogP3) for 3-amino-4-chlorobenzamide is 1.2, reflecting moderate lipophilicity [1]. This is a substantial 1.7 log unit increase compared to 3-aminobenzamide, which has an XLogP3 of -0.5 [2]. The addition of a chlorine atom at the 4-position drives this increased hydrophobicity, which can influence the compound's solubility, membrane permeability, and behavior in biological assays or synthetic reactions.

Lipophilicity (XLogP3)
Cross-study
Target1.2
3-Aminobenzamide−0.5
Reported lipophilicity shift may influence permeability and solubility profiling
Computed XLogP3; experimental logP may vary
Lipophilicity Drug design ADME

Topological Polar Surface Area Analysis

The topological polar surface area (TPSA) of 3-amino-4-chlorobenzamide is calculated to be 69.1 Ų, which is significantly larger than that of 4-chlorobenzamide (43.1 Ų) [1][2]. This 26.0 Ų difference is due to the presence of the primary amino group, which contributes additional polar surface area. According to established drug-likeness guidelines, a TPSA below 140 Ų is generally favorable for oral absorption; both compounds fall within this range, but the higher TPSA of the target compound implies a different balance of polar and non-polar interactions.

TPSA Analysis
Class-level
Target69.1 Ų
4-Chlorobenzamide43.1 Ų
Reported TPSA difference may alter hydrogen-bonding and permeability context
Computed by Cactvs; drug-likeness guidelines only
Drug-likeness Polar surface area Bioavailability

Synthetic Intermediate for PARP Inhibitors and Dyes

Commercial and patent literature consistently identifies 3-amino-4-chlorobenzamide as a key building block for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and as a diazo component in dye production (e.g., Fast Red Base DB-30) . While direct quantitative yield comparisons with alternative intermediates are not publicly available for proprietary syntheses, the compound's widespread commercial adoption in these fields serves as strong supporting evidence for its unique synthetic utility relative to other benzamide regioisomers.

Synthetic Utility
Data to verify
Widespread commercial adoption for PARP inhibitor and dye synthesis
Commercial adoption provides practical selection context
Proprietary yields not disclosed; verify with supplier
Synthetic intermediate PARP inhibitors Dye chemistry

Optimal Application Scenarios for 3-Amino-4-chlorobenzamide


PARP Inhibitor Development Scaffold

Given its established role as a precursor to potent PARP inhibitors , 3-amino-4-chlorobenzamide is the preferred starting material for medicinal chemistry campaigns targeting DNA repair enzymes. Its higher lipophilicity (XLogP3 = 1.2) compared to 3-aminobenzamide [1] suggests that derivatives may possess improved cell permeability, a critical factor in optimizing lead compounds for cellular and in vivo efficacy.

Azo Dye Synthesis as Fast Red Base DB-30

The compound's commercial designation as Fast Red Base DB-30 confirms its direct utility in the textile and pigment industries . Its distinct melting point (164-166 °C) provides a convenient quality control checkpoint for ensuring the purity of the diazo component before coupling with naphthols, which is essential for achieving consistent color yield and fastness properties in finished dyes.

Probing Structure-Activity Relationships

The combination of a moderate TPSA (69.1 Ų) and enhanced lipophilicity (LogP = 1.2) positions 3-amino-4-chlorobenzamide as a valuable tool compound for SAR studies [1][2]. When compared to its monosubstituted analogs, the compound's distinct physical properties allow researchers to decouple the effects of hydrogen bonding potential from hydrophobicity on target engagement, providing clearer insights into molecular interactions.

Identity Verification by Melting Point

In both research and industrial procurement, the sharp melting point range of 164-166 °C serves as a robust, low-cost identifier to differentiate 3-amino-4-chlorobenzamide from closely related benzamides . This is particularly valuable in settings where advanced analytical instrumentation is limited, ensuring that the correct regioisomer is used in sensitive synthetic transformations.

Application
Selection Property
Validation Focus
PARP inhibitor lead optimization
Regiospecific building block with enhanced lipophilicity
Target engagement and cellular permeability assays
Azo dye coupling (Fast Red Base DB-30)
Regioisomeric purity and distinct melting point
Batch-to-batch color consistency
Structure-activity relationship studies
Distinct TPSA and lipophilicity profile
Decoupling hydrogen bonding from hydrophobicity
Identity verification in procurement
Sharp melting point range
Low-cost regioisomer confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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